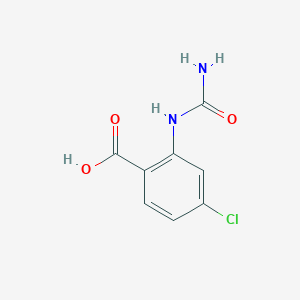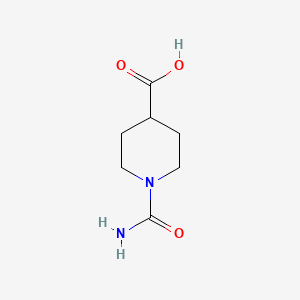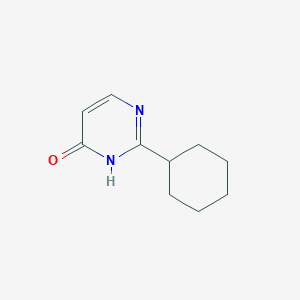
2-Chloro-N-ethylpyridin-5-amine
Vue d'ensemble
Description
2-Chloro-N-ethylpyridin-5-amine, also known as 6-chloro-N-ethylpyridin-3-amine, is a chemical compound with the CAS Number: 120739-95-9 . It has a molecular weight of 156.61 .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-ethylpyridin-5-amine is1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-ethylpyridin-5-amine include a molecular weight of 156.61 . The compound has a linear formula of C7H9ClN2 .Applications De Recherche Scientifique
Environmental Applications and Toxicology
Research on biogenic amines, including those related to 2-Chloro-N-ethylpyridin-5-amine, has significant implications for environmental science and toxicology. For instance, studies on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes reveal effective strategies to mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes (Bhat & Gogate, 2021). Furthermore, research on the sources, fate, and toxicity of chemical warfare agent degradation products, including nitrogen mustards and Lewisite, contributes to our understanding of environmental and occupational health impacts (Munro et al., 1999).
Chemical Synthesis and Catalysis
The application of N-halo reagents in organic synthesis, which includes reactions with nitrogen-containing compounds like 2-Chloro-N-ethylpyridin-5-amine, is pivotal for various organic transformations. These include oxidation reactions, halogenation of compounds, acylation, and more, showcasing the versatility of N-halo reagents in enhancing synthetic methodologies (Kolvari et al., 2007). Additionally, practical palladium catalysts have been developed for C-N and C-O bond formation, demonstrating significant advancements in the arylation of amines and alcohols, relevant to compounds like 2-Chloro-N-ethylpyridin-5-amine (Muci & Buchwald, 2002).
Applications in Food Science and Health
The study of biogenic amines in wine highlights the importance of these compounds from a microbiological and oenological perspective. High amounts of biogenic amines can lead to health issues, emphasizing the need for quality control in winemaking and food safety (Guo et al., 2015). Moreover, chlorogenic acid, related to the functional group chemistry of 2-Chloro-N-ethylpyridin-5-amine, showcases dual roles as a food additive and a nutraceutical against metabolic syndrome. Its wide range of health-promoting properties, including antioxidant and anti-inflammatory activities, underscores the therapeutic potential of compounds within this chemical class (Santana-Gálvez et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-N-ethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKSECAKXTEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-ethylpyridin-5-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester](/img/structure/B3024037.png)
![2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol](/img/structure/B3024039.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B3024040.png)
![3-(5-Cyclopropyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3024042.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3024044.png)



